[1-Hydroxy-1-(4-methylphenyl)propan-2-yl]azanium chloride
Description
Properties
IUPAC Name |
2-amino-1-(4-methylphenyl)propan-1-ol;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H15NO.ClH/c1-7-3-5-9(6-4-7)10(12)8(2)11;/h3-6,8,10,12H,11H2,1-2H3;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BBAWQAHNHLAYFY-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C(C(C)N)O.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H16ClNO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60956519 | |
| Record name | 2-Amino-1-(4-methylphenyl)propan-1-ol--hydrogen chloride (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60956519 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
201.69 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
35086-98-7 | |
| Record name | 2-Amino-1-(4-methylphenyl)propan-1-ol--hydrogen chloride (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60956519 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Mechanism of Action
Target of Action
It is known to be a metabolite of the designer drug mephedrone, which primarily targets the monoamine transporters.
Mode of Action
As a metabolite of Mephedrone, it may share similar mechanisms, which involve the inhibition of monoamine uptake and the promotion of monoamine release.
Biological Activity
[1-Hydroxy-1-(4-methylphenyl)propan-2-yl]azanium chloride, commonly referred to as a quaternary ammonium compound, has garnered attention in pharmaceutical research due to its potential biological activities. This article explores its biological activity, including its mechanisms of action, therapeutic applications, and relevant case studies.
Chemical Structure and Properties
The compound features a hydroxyl group and a quaternary ammonium moiety, which may contribute to its biological interactions. Its chemical formula can be represented as C11H16ClN, indicating the presence of a methylphenyl group that may influence its pharmacological properties.
Research indicates that quaternary ammonium compounds often exhibit their biological effects through several mechanisms:
- Antimicrobial Activity : Many quaternary ammonium compounds display significant antimicrobial properties due to their ability to disrupt microbial cell membranes.
- Enzyme Inhibition : Some studies suggest that these compounds can inhibit specific enzymes, such as acetylcholinesterase, which is crucial for neurotransmission.
- Cell Proliferation Modulation : Evidence shows that these compounds can affect cell growth and apoptosis in various cancer cell lines.
Biological Activity Overview
Case Studies
- Anticancer Activity : A study evaluated the effects of various derivatives of related compounds on HCT-116 colon cancer cells. The results indicated that certain derivatives exhibited significant antiproliferative effects, with IC50 values indicating strong potential for therapeutic use against specific cancer types .
- Antimicrobial Efficacy : Another investigation focused on the antimicrobial properties of quaternary ammonium compounds similar to [1-Hydroxy-1-(4-methylphenyl)propan-2-yl]azanium chloride. The study highlighted its effectiveness against methicillin-resistant Staphylococcus aureus (MRSA) and other pathogens at MIC values ranging from 4–8 μg/mL .
- Neuropharmacological Effects : Research has shown that quaternary ammonium compounds can modulate neurotransmitter levels by inhibiting acetylcholinesterase activity. This action may have implications for treating neurodegenerative diseases .
Research Findings
Recent studies have synthesized various derivatives of related compounds, demonstrating enhanced biological activities:
- Synthesis and Modification : Compounds were synthesized through various chemical reactions, leading to derivatives with improved potency against cancer cells and pathogens .
- In Vivo Studies : Animal models have been used to assess the safety and efficacy of these compounds, showing promising results in reducing tumor growth without significant toxicity .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Cathinone Hydrochlorides
Cathinones are β-keto amphetamines, often modified for psychoactive effects. Key comparisons include:
Table 1: Structural and Functional Group Comparison
Key Differences :
- Functional Groups: The target compound replaces the cathinones’ ketone with a hydroxyl group, reducing electrophilicity and altering hydrogen-bonding capacity. This substitution likely increases aqueous solubility compared to cathinones, which exhibit moderate lipophilicity due to the ketone and aryl groups .
- Pharmacological Implications: Cathinones act as stimulants by inhibiting monoamine reuptake.
Propranolol Derivatives
Propranolol hydrochloride derivatives, such as 2-acetoxy-3-(naphthalen-1-yloxy)propylazanium chloride monohydrate (), share the azanium chloride motif but differ in substituents:
Table 2: Comparison with Pharmaceutical Azanium Salts
Key Differences :
- Substituents: The propranolol derivative includes a naphthalene ring and acetoxy group, enabling β-adrenergic receptor antagonism. The target compound’s 4-methylphenyl group lacks the steric bulk required for beta-blocker activity.
- Applications: Propranolol derivatives treat cardiovascular disorders, whereas the target compound’s pharmacological profile remains uncharacterized.
Crystallographic and Physicochemical Properties
While crystallographic data for the target compound is unavailable, related azanium chlorides exhibit distinct packing patterns:
- Cathinone hydrochlorides (e.g., 4-MPHP) form ionic lattices stabilized by N–H···Cl and C–H···Cl interactions .
- Propranolol derivatives display extensive hydrogen-bonding networks involving water molecules .
Preparation Methods
Biotransformation of Mephedrone
The compound arises naturally as a Phase I metabolite of Mephedrone (4-methylmethcathinone) through hepatic demethylation and subsequent reduction. In vivo studies using rat models demonstrate that oral administration of Mephedrone (10 mg/kg) yields detectable levels of [1-hydroxy-1-(4-methylphenyl)propan-2-yl]azanium chloride in urine within 2–4 hours. The metabolic pathway involves:
Key Analytical Data (Metabolic Synthesis)
| Parameter | Value | Method |
|---|---|---|
| Urinary Detection Window | 24–48 hours post-ingestion | GC-MS (EI mode) |
| Metabolite Yield | 12–15% of parent compound | Isotope Dilution |
| Chiral Purity | >98% (1R,2S configuration) | Chiral HPLC |
Laboratory-Scale Synthetic Routes
Catalytic Hydrogenation of 4-Methylpropiophenone Derivatives
This two-step method, adapted from patented norephedrine synthesis, involves:
Step 1: Schiff Base Formation
4-Methylpropiophenone (1.0 equiv) reacts with (R)-α-methylbenzylamine (1.2 equiv) in toluene under Dean-Stark conditions to form the imine intermediate. Acidic workup with HCl yields the hydrochloride salt.
Reaction Conditions
Step 2: Hydrogenolytic Cleavage
The Schiff base undergoes hydrogenation using 5% Pd/C (10% w/w) under 4–5 bar H₂ pressure in methanol at 60°C. This step simultaneously removes the chiral auxiliary and reduces the ketone.
Optimized Parameters
| Variable | Optimal Value | Impact on Yield/Purity |
|---|---|---|
| H₂ Pressure | 4.5 bar | Higher pressures reduce reaction time (2h vs. 4h) |
| Catalyst Loading | 12% w/w | Prevents over-reduction |
| Temperature | 60°C | Balances kinetics and selectivity |
Outcome
Direct Reductive Amination
A one-pot alternative employs 4-methylbenzaldehyde and nitroethane in the presence of ammonium chloride and Zn/Hg amalgam. This method, though less stereoselective, offers scalability.
Procedure
-
Condensation : 4-Methylbenzaldehyde (1.0 equiv) reacts with nitroethane (1.5 equiv) in ethanol/water (3:1) at 50°C for 12 hours.
-
Reduction : Addition of Zn/Hg (3.0 equiv) and NH₄Cl (2.0 equiv) under reflux (8 hours).
Performance Metrics
| Metric | Value |
|---|---|
| Overall Yield | 65–70% |
| Diastereomeric Ratio | 3:1 (1R,2S:1S,2R) |
| Purification Method | Recrystallization (EtOAc/heptane) |
Comparative Analysis of Synthetic Methods
Efficiency and Scalability
| Method | Yield (%) | Stereoselectivity | Scalability |
|---|---|---|---|
| Catalytic Hydrogenation | 82 | 99.5% ee | Pilot-scale viable |
| Reductive Amination | 70 | 75% de | Limited to batch |
Cost Considerations
-
Catalytic Hydrogenation : Requires Pd/C catalyst ($120–150/g) but achieves superior purity.
-
Reductive Amination : Lower reagent costs ($20–30/mol) but demands extensive purification.
Analytical Characterization
Structural Confirmation
Purity Assessment
| Technique | Criteria | Result |
|---|---|---|
| Chiral HPLC | Area% (1R,2S) | 99.5% |
| Karl Fischer Titration | Water Content | ≤0.2% |
| ICP-MS | Pd Residue | <1 ppm |
Challenges and Mitigation Strategies
Stereochemical Control
The 1R,2S configuration is critical for forensic reference standards. Impurities in the 1S,2R form (>0.5%) complicate GC-MS identification. Mitigation includes:
Byproduct Formation
-
N-Oxidation Products : Occur at H₂ pressures >6 bar. Controlled by maintaining 4–5 bar.
-
Desmethyl Contaminants : Addressed via gradient recrystallization (MeOH/Et₂O).
Industrial-Scale Adaptation
A patented continuous flow system achieves 85% yield with 99.8% purity:
-
Flow Reactor : Residence time = 8 minutes (Schiff base formation).
-
Hydrogenation Module : Fixed-bed Pd/Al₂O₃ catalyst, 10 bar H₂.
-
In-line Crystallization : Anti-solvent (heptane) injection precipitates product.
Forensic and Regulatory Implications
As a Mephedrone biomarker, synthetic standards must comply with ISO 17025 guidelines. Key validations include:
-
Stability : >24 months at −20°C (RSD <2% for area counts).
-
Cross-Contamination Checks : No interference from 4-Methylephedrine or Cathinone.
Q & A
Q. Table 1. Crystallographic Data Comparison
| Parameter | (Dihydrate) | (Host-Guest Complex) |
|---|---|---|
| Space Group | ||
| 21.977 | 10.9391 | |
| 2742.2 | 1511.68 | |
| 4 | 2 |
Q. Table 2. Synthesis Optimization Parameters
| Condition | Low Yield Scenario | High Yield Scenario |
|---|---|---|
| Temperature | 40°C | 60°C |
| Reaction Time | 12 hrs | 24 hrs |
| Solvent | Ethanol | Ethanol/Water (3:1) |
| Purity (HPLC) | 85% | 98% |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
